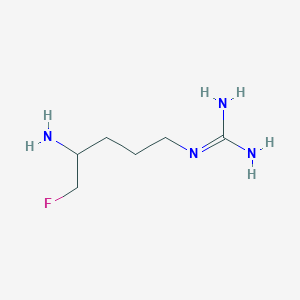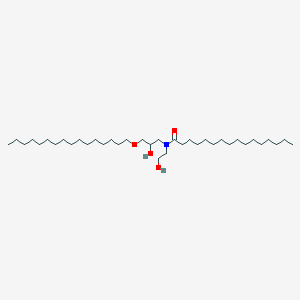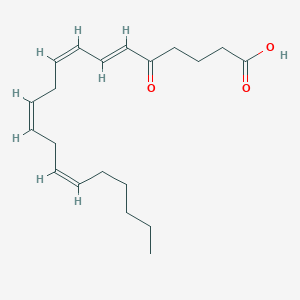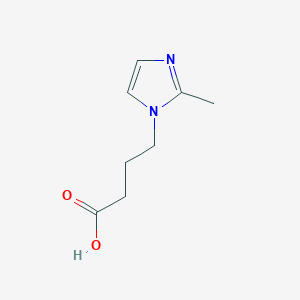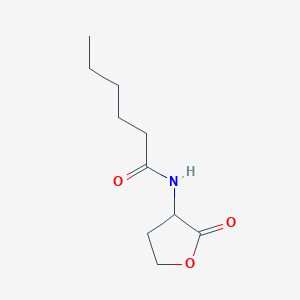
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as JNJ-42153605, is a novel drug candidate that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mécanisme D'action
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a PAM of mGluR2, a G protein-coupled receptor that is widely expressed in the brain. PAMs of mGluR2 enhance the activity of the receptor by binding to an allosteric site on the receptor, which leads to an increase in the affinity of the receptor for its endogenous ligand, glutamate. This results in a reduction in the release of glutamate, which is thought to be involved in the pathophysiology of neuropsychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to enhance the activity of mGluR2 in the brain, which leads to a reduction in the release of glutamate. This is thought to have a positive effect on cognitive function and may also have an antipsychotic effect. This compound has also been shown to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One direction is to conduct clinical trials in humans to determine the safety and efficacy of the drug. Another direction is to study the potential of this compound in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the precise mechanism of action of this compound and its effects on the brain.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride was first reported by researchers at Janssen Pharmaceuticals in 2011. The synthesis involves the reaction of 3-butoxyphenyl isocyanate with 1-butyl-4-piperidinol in the presence of hydrochloric acid to form the monohydrochloride salt of this compound. The synthesis is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been extensively studied in preclinical models for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. The drug has been shown to have a positive effect on cognitive function, as well as a potential antipsychotic effect. This compound has also been shown to reduce anxiety-like behavior in animal models.
Propriétés
| 105384-14-3 | |
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-12-22-13-10-18(11-14-22)25-20(23)21-17-8-7-9-19(16-17)24-15-6-4-2;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H |
Clé InChI |
AXCCMIYOXQLVAN-UHFFFAOYSA-N |
SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
SMILES canonique |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
Synonymes |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-butoxyphenyl)carbama te chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


